molecular formula C24H22N2O2 B2903914 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide CAS No. 955767-39-2

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

Cat. No. B2903914
CAS RN: 955767-39-2
M. Wt: 370.452
InChI Key: CTCRMBZGFZOSHQ-UHFFFAOYSA-N
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Description

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a naphthamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the naphthamide group. The exact synthesis process would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropanecarbonyl, tetrahydroisoquinoline, and naphthamide groups each have distinct structures that contribute to the overall structure of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The reactivity of the compound would be influenced by factors such as the presence of the cyclopropanecarbonyl group, which could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. For example, the presence of the naphthamide group could potentially increase its solubility in certain solvents .

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves the inhibition of Hsp90, which leads to the destabilization and degradation of client proteins that are dependent on Hsp90 for their stability and function. This results in the inhibition of various cellular processes that are dependent on these client proteins, leading to the observed physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a cancer therapeutic. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide in lab experiments is its specificity for Hsp90, which allows for the investigation of the role of Hsp90 in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide. One area of research could be the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research could be the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential off-target effects of this compound and to develop more specific inhibitors of Hsp90.

Synthesis Methods

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves several steps, starting with the preparation of 2-naphthoic acid. This is followed by the preparation of the key intermediate, 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol, which is then converted to the final product, this compound, through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide has been used in various scientific research studies to investigate the role of certain proteins in various physiological and pathological processes. For example, this compound has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes, including protein folding and degradation. Inhibition of Hsp90 has been shown to have therapeutic potential in the treatment of cancer, as well as other diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(20-8-5-16-3-1-2-4-19(16)13-20)25-22-10-9-17-11-12-26(15-21(17)14-22)24(28)18-6-7-18/h1-5,8-10,13-14,18H,6-7,11-12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCRMBZGFZOSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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